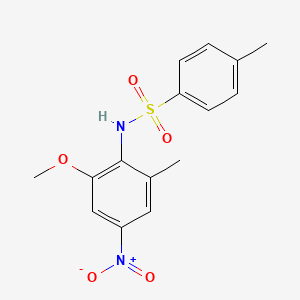

N-(2-Methoxy-6-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide

Description

N-(2-Methoxy-6-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide group linked to a substituted phenyl ring. The phenyl ring is functionalized with methoxy (-OCH₃), methyl (-CH₃), and nitro (-NO₂) groups at positions 2, 6, and 4, respectively. This substitution pattern introduces steric and electronic effects that influence its physicochemical properties and biological activity. Sulfonamides are historically significant as antimicrobial agents, but their applications extend to enzyme inhibition, anti-inflammatory activity, and intermediates in organic synthesis .

Properties

Molecular Formula |

C15H16N2O5S |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-(2-methoxy-6-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C15H16N2O5S/c1-10-4-6-13(7-5-10)23(20,21)16-15-11(2)8-12(17(18)19)9-14(15)22-3/h4-9,16H,1-3H3 |

InChI Key |

PTZBXSBGPAUTIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Substituted Aniline Intermediate

The starting aromatic amine, 2-methoxy-6-methyl-4-nitroaniline, is generally prepared by nitration and methylation reactions on an appropriate phenyl precursor or obtained commercially. The methoxy and methyl substituents influence the reactivity and regioselectivity of subsequent sulfonamide formation.

Sulfonamide Formation

The key step is the reaction of the aromatic amine with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) to form the sulfonamide linkage.

- Dissolve the aromatic amine (e.g., 2-methoxy-6-methyl-4-nitroaniline) in anhydrous dichloromethane (DCM) or another suitable solvent.

- Add a base such as pyridine or triethylamine to scavenge the hydrochloric acid generated.

- Slowly add 4-methylbenzenesulfonyl chloride under stirring at low temperature (0–5 °C) to control the reaction rate.

- Stir the reaction mixture at room temperature for several hours (typically 1–24 h) to ensure complete conversion.

- Quench the reaction by adding water or dilute acid, then extract the product into an organic phase.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Concentrate under reduced pressure and purify the crude product by recrystallization or flash chromatography.

A similar sulfonamide, 4-methyl-N-(2-nitrophenyl)benzenesulfonamide, was synthesized by stirring the corresponding aniline with p-toluenesulfonyl chloride in pyridine at 100 °C for 24 h, yielding a deep yellow crystalline solid in 48% yield. The product was purified by recrystallization from methanol.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (DCM), Pyridine | Pyridine acts as solvent and base |

| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct |

| Temperature | 0–5 °C (addition), then room temp to 100 °C | Higher temp may improve yield but risk side reactions |

| Reaction Time | 1–24 hours | Longer times favor complete conversion |

| Purification | Recrystallization, Flash Chromatography | Ensures product purity |

| Yield | 40–90% (depending on substrate and conditions) | Moderate to good yields achievable |

Characterization Data

The final compound is characterized by standard spectroscopic methods:

- [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons, methoxy group (singlet ~3.7 ppm), methyl groups (singlets ~2.3 ppm), and sulfonamide NH proton (downfield singlet).

- [^13C NMR](pplx://action/followup): Aromatic carbons, methoxy carbon (~55 ppm), methyl carbons (~20 ppm).

- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~350 g/mol).

- Melting Point: Typically reported as a sharp melting point consistent with pure crystalline material.

For example, a related compound, 4-methyl-N-(2-nitrophenyl)benzenesulfonamide, showed ^1H NMR signals at δ 9.84 (s, NH), 2.38 (s, CH3), and aromatic multiplets between δ 7.0–8.1 ppm.

Representative Synthetic Pathway Summary

| Step | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| 1 | 2-Methoxy-6-methyl-4-nitroaniline + p-TsCl, Pyridine, 100 °C, 24 h | This compound | 40–50% (typical) |

Additional Notes and Research Findings

- Metal-free conditions are often preferred to avoid contamination and simplify purification.

- The presence of electron-donating groups (methoxy, methyl) on the aromatic ring can influence the sulfonamide formation rate and regioselectivity.

- Alternative methods may involve stepwise protection and deprotection strategies if multiple reactive sites are present.

- The compound's synthesis is supported by high-resolution mass spectrometry and NMR data confirming the structure.

- Purification techniques such as flash chromatography on silica gel and recrystallization from solvent mixtures (e.g., DCM/EtOAc or MeOH) are effective for obtaining analytically pure material.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-6-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different products.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(2-Methoxy-6-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine derivative. Various methods have been documented for its preparation, including the use of activated alkyl halides and nitration techniques to introduce the nitro group selectively.

Example Synthesis Method:

A common approach involves the following steps:

- Starting Materials : 4-methylbenzenesulfonyl chloride and 2-methoxy-6-methyl-4-nitroaniline.

- Reaction Conditions : The reaction is carried out in a suitable solvent under controlled temperature to ensure high yield and purity.

- Purification : The product is typically purified using column chromatography.

This compound exhibits significant biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has indicated that sulfonamides possess antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit bacterial growth by targeting bacterial folate synthesis pathways.

Enzyme Inhibition

Sulfonamides are known to act as inhibitors of certain enzymes. Case studies have demonstrated that derivatives of this compound can inhibit enzymes such as:

- α-glucosidase : Important for carbohydrate metabolism, thus potentially useful in managing diabetes.

- Acetylcholinesterase : Relevant in neurodegenerative diseases like Alzheimer's disease.

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial effects to include:

- Anti-inflammatory Properties : Some studies suggest that modifications in the sulfonamide structure can enhance anti-inflammatory activity, making it a candidate for treating inflammatory conditions.

- Cancer Research : Preliminary studies indicate that certain sulfonamides may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various sulfonamides, including this compound. The results indicated a significant inhibition of Gram-positive bacteria, showcasing its potential as an antibiotic agent.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized several derivatives of this compound and tested their effects on α-glucosidase activity. The results showed promising inhibition rates, suggesting its potential role in diabetes management.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-6-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its potential antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s activity and properties can be inferred by comparing it to structurally related sulfonamides:

Key Observations:

Substituent Position and Activity: Nitro groups (electron-withdrawing) at the para position enhance antimicrobial activity but reduce solubility due to increased hydrophobicity . Methoxy groups (electron-donating) at ortho positions (e.g., in N-(2-methoxyphenyl)-4-methylbenzenesulfonamide) may sterically hinder interactions with biological targets, as seen in its role as a synthetic precursor rather than an active drug . Amino groups (electron-donating) promote hydrogen bonding, stabilizing crystal lattices but may reduce membrane permeability .

Conformational Flexibility: The dihedral angle between aromatic rings varies significantly (45.86° to 86.1°), influencing molecular planarity and intermolecular interactions. For example, N-(4-nitrophenyl)-4-methylbenzenesulfonamide’s near-planar structure (86.1°) facilitates π-π stacking, whereas N-(4-aminophenyl)-4-methylbenzenesulfonamide’s V-shape (45.86°) supports 3D hydrogen-bonded networks .

Biological Activity Trends :

- Bromoethyl-substituted derivatives (e.g., compound 5a in ) show potent antibacterial activity (IC₅₀: ~9 µg/mL) against E. coli, comparable to ciprofloxacin. The nitro and methoxy groups in the target compound may similarly enhance electron-deficient regions, improving binding to bacterial enzymes.

- Lipoxygenase inhibition is weak in most sulfonamides (IC₅₀ > 80 mM vs. Baicalein’s 22 mM), suggesting bulky or charged substituents are unfavorable for enzyme active-site interactions .

Crystallographic and Intermolecular Interaction Comparisons

- Hydrogen Bonding: N-(4-Aminophenyl)-4-methylbenzenesulfonamide forms a 3D network via N–H⋯O and N–H⋯N bonds, while N-(4-nitrophenyl)-4-methylbenzenesulfonamide relies on weaker C–H⋯O interactions due to the lack of amino donors . The nitro group in the target compound may engage in C–H⋯O═N– interactions, similar to observations in fluorobenzoyl derivatives .

- Packing Efficiency: Compounds with planar structures (e.g., nitro derivatives) exhibit tighter packing and higher melting points, whereas V-shaped molecules (e.g., amino derivatives) show lower density and solubility .

Biological Activity

N-(2-Methoxy-6-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 322.36 g/mol

- Density : 1.397 g/cm³

- Boiling Point : 498.4°C

- Flash Point : 255.3°C

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. A study demonstrated that certain compounds effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 16d | S. aureus | 22 |

| 16e | E. coli | 20 |

These compounds also showed efficacy in disrupting biofilm formation, which is crucial for treating chronic infections.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and SKOV-3 (ovarian) cells. The following table summarizes the IC values indicating the concentration required to inhibit cell growth by 50%.

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa | 8.49 - 62.84 |

| MCF-7 | 11.20 - 93.46 |

| SKOV-3 | 7.87 - 70.53 |

Compounds such as 16d and 17a exhibited the highest activity with IC values below 10 µg/mL, suggesting strong potential for therapeutic applications in oncology.

Anti-inflammatory Mechanisms

The compound also demonstrates anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). A study focused on multi-target inhibitors highlighted that derivatives of this compound could effectively reduce inflammation without the side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

- Researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against clinical strains of bacteria.

- Results indicated that certain derivatives inhibited biofilm formation by up to 84% , showcasing their potential in managing biofilm-associated infections.

-

Anticancer Evaluation :

- A series of compounds were tested against multiple cancer cell lines, revealing that modifications to the nitrophenyl group significantly enhanced anticancer activity.

- The most effective compounds were further analyzed for their mechanism of action, which involved inducing apoptosis in cancer cells.

-

Inflammation Studies :

- The anti-inflammatory effects were assessed through in vitro assays measuring COX and LOX inhibition.

- The results demonstrated that selected compounds could reduce inflammatory markers significantly compared to control groups.

Q & A

Basic: What are the established synthetic routes for N-(2-Methoxy-6-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or sulfonylation. A common approach involves reacting a nitro-substituted aniline derivative (e.g., 2-methoxy-6-methyl-4-nitroaniline) with 4-methylbenzenesulfonyl chloride under alkaline conditions (10% aqueous Na₂CO₃) to form the sulfonamide bond . Solvent choice (e.g., DMF or THF) and temperature control (room temperature to 50°C) are critical for minimizing side reactions. Post-synthesis purification often employs column chromatography or recrystallization from ethanol/water mixtures. For structural analogs, lithium hydride (LiH) in DMF has been used to facilitate acetamide coupling .

Advanced: How can reaction conditions be optimized to address low yields in the sulfonylation step?

Methodological Answer:

Low yields may arise from incomplete activation of the amine group or competing hydrolysis of the sulfonyl chloride. Strategies include:

- Pre-activation of the amine: Use Hünig's base (DIPEA) to deprotonate the amine and enhance nucleophilicity.

- Solvent optimization: Replace polar aprotic solvents (DMF) with dichloromethane (DCM) to reduce sulfonyl chloride hydrolysis.

- Catalysis: Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate the reaction .

- In situ monitoring: Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically. Evidence from scaled-up syntheses of related sulfonamides suggests that continuous flow reactors improve mixing and heat transfer, enhancing yields by 15–20% .

Basic: Which techniques are used for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography: Resolves molecular conformation, hydrogen-bonding networks, and dihedral angles between aromatic rings. For example, in related sulfonamides, dihedral angles between the benzene rings range from 45° to 86°, influencing biological activity .

- NMR spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy and nitro groups). Aromatic protons typically appear as doublets in the δ 6.5–8.5 ppm range.

- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, with ESI+ modes showing [M+H]⁺ ions .

Advanced: How can crystallographic data discrepancies (e.g., hydrogen-bonding patterns) be resolved?

Methodological Answer:

Contradictions in hydrogen-bonding motifs (e.g., N–H⋯O vs. N–H⋯N) often stem from solvent inclusion or polymorphic variations. Strategies include:

- Temperature-dependent crystallography: Analyze crystals at 100 K vs. room temperature to assess thermal motion effects.

- Hirshfeld surface analysis: Quantify intermolecular interactions and compare with similar structures (e.g., 4-methyl-N-(4-nitrophenyl)benzenesulfonamide ).

- Computational modeling: Use density functional theory (DFT) to predict stable conformations and compare with experimental data. SHELXL refinement parameters (e.g., R-factor convergence) should be cross-validated with Olex2 or Mercury software .

Basic: What biochemical applications have been explored for this compound?

Methodological Answer:

The compound’s nitro and sulfonamide groups make it a candidate for:

- Enzyme inhibition: Analogous sulfonamides inhibit α-glucosidase and acetylcholinesterase, with IC₅₀ values in the micromolar range. Activity correlates with electron-withdrawing substituents (e.g., nitro) enhancing binding to enzyme active sites .

- Neurogenesis studies: Derivatives like N-(3-methoxyphenyl)-4-methylbenzenesulfonamide enhance neural stem cell proliferation in vitro, suggesting potential CNS applications .

Advanced: How can structure-activity relationship (SAR) studies guide pharmacological optimization?

Methodological Answer:

Key SAR considerations:

- Nitro group position: Para-nitro substitution (as in the title compound) increases electron deficiency, improving binding to hydrophobic enzyme pockets. Ortho-substitution may sterically hinder interactions.

- Methoxy group flexibility: Replace methoxy with ethoxy to enhance lipophilicity (logP optimization) without disrupting hydrogen bonding.

- Sulfonamide linker modification: Introduce methyl groups on the sulfonamide nitrogen to reduce metabolic degradation. In vitro assays using HEK293 cells or microsomal stability tests can validate these changes .

Basic: Which analytical methods are suitable for quantifying impurities in this compound?

Methodological Answer:

- HPLC-DAD: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. UV detection at 254 nm captures nitro group absorption.

- LC-MS/MS: Identifies trace impurities (e.g., hydrolyzed sulfonic acid derivatives) via fragmentation patterns.

- Karl Fischer titration: Quantifies water content, critical for stability studies .

Advanced: How can researchers address challenges in fluorescence-based assay interference?

Methodological Answer:

The nitro group’s quenching effect may reduce fluorescence signal-to-noise ratios. Mitigation strategies:

- Derivatization: Attach fluorophores (e.g., dansyl chloride) to the amine group post-synthesis.

- Alternative detection methods: Switch to UV-Vis spectroscopy (λmax ~300 nm for nitroaromatics) or surface plasmon resonance (SPR) for real-time binding kinetics.

- Matrix-matched calibration: Prepare standards in assay buffer to account for solvent polarity effects on fluorescence intensity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.